Ethyl 4-bromoquinoline-2-carboxylate
Overview
Description
Ethyl 4-bromoquinoline-2-carboxylate is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities.
Preparation Methods
The synthesis of ethyl 4-bromoquinoline-2-carboxylate can be achieved through various methods. One common synthetic route involves the bromination of ethyl quinoline-2-carboxylate. This process typically uses bromine or a brominating agent under controlled conditions to introduce the bromine atom at the 4-position of the quinoline ring .
Another method involves the cyclization of appropriate precursors in the presence of a catalyst. For example, the reaction of 2-aminobenzyl bromide with ethyl acetoacetate in the presence of a base can yield this compound . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 4-bromoquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-bromoquinoline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds, including potential anticancer, antibacterial, and antiviral agents.
Synthetic Organic Chemistry: The compound is used in the synthesis of complex organic molecules and as an intermediate in the preparation of other quinoline derivatives.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-bromoquinoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The quinoline ring system is known to interfere with DNA synthesis and function, making it a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
Ethyl 4-bromoquinoline-2-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl 6-bromoquinoline-4-carboxylate: Similar in structure but with the bromine atom at a different position, leading to different chemical properties and reactivity.
Quinoline-2-carboxylate:
4-Arylquinoline-2-carboxylate: Contains an aryl group instead of a bromine atom, resulting in different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 4-bromoquinoline-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and activity against various pathogens and cancer cell lines, supported by relevant data tables and case studies.
This compound is synthesized through various methods, often involving the bromination of quinoline derivatives followed by esterification. The molecular formula for this compound is with a molecular weight of approximately 252.06 g/mol. The compound features a quinoline ring structure, which is known for its biological activity.
Antimicrobial Activity
This compound exhibits promising antimicrobial properties against a range of bacteria and fungi. Recent studies have shown that derivatives of quinoline compounds can effectively inhibit the growth of various pathogens.
Pathogen | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|
Staphylococcus aureus | 25 | 0.5 |
Escherichia coli | 22 | 1.0 |
Klebsiella pneumoniae | 23 | 0.75 |
The compound has demonstrated moderate to high activity, with minimum inhibitory concentration (MIC) values ranging from to mg/mL against several bacterial strains .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown potential as an anticancer agent. Studies indicate that it can induce apoptosis in cancer cell lines, such as MCF-7 and KB-V1, with IC50 values around 20 nM . The mechanism appears to involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to endoplasmic reticulum stress and subsequent cell death .
Case Study 1: Antiviral Activity
A recent investigation into quinoline analogues highlighted the antiviral properties of this compound against enterovirus D68 (EV-D68). Compound testing revealed that it effectively inhibited viral replication in Rhabdomyosarcoma cell lines with a selectivity index indicating favorable safety profiles .
Case Study 2: Antimalarial Properties
Another study examined the antimalarial potential of quinoline derivatives, including this compound. The compound demonstrated significant activity against Plasmodium falciparum, comparable to traditional antimalarial drugs like chloroquine . The mechanism was linked to its ability to interact with hematin, a critical component in the malaria parasite's lifecycle.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Gyrase : Quinoline derivatives are known inhibitors of bacterial DNA gyrase, an enzyme crucial for DNA replication and transcription .
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through ROS generation and mitochondrial dysfunction .
- Antiviral Mechanisms : Inhibition of viral replication through direct interaction with viral proteins has been observed .
Properties
IUPAC Name |
ethyl 4-bromoquinoline-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-7-9(13)8-5-3-4-6-10(8)14-11/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDSZKJAZGSEOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C(=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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